4-Chlorobutan-2-amine hydrochloride
Description
Contextualization of Halogenated Amines in Contemporary Chemical Research
Within the broader family of substituted amines, halogenated amines have emerged as particularly significant in modern chemical research. The incorporation of a halogen atom into an amine-containing molecule can profoundly influence its chemical and physical properties, including its reactivity, lipophilicity, and metabolic stability. angelpharmatech.com This strategic halogenation is a powerful tool in fields like drug discovery, where it can be used to enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic profile. angelpharmatech.com
Halogenated amines are versatile building blocks in both organic and medicinal chemistry. chemeo.com The dual functionality of an amine and a halogen on the same carbon framework allows for a wide range of synthetic manipulations. These molecules can undergo reactions such as the Hofmann-Löffler reaction, which involves the cyclization of N-halogenated amines, to produce valuable heterocyclic structures. sigmaaldrich.com The ability to form nitrogen-containing heterocycles makes vicinal haloamines particularly useful as intermediates. chemeo.com
Overview of 4-Chlorobutan-2-amine (B13229075) Hydrochloride within Advanced Organic Synthetic Strategies
4-Chlorobutan-2-amine hydrochloride stands out as a valuable reagent in the realm of advanced organic synthesis. sigmaaldrich.com Its structure, which includes a chlorine atom at the 4-position and an amine group at the 2-position, makes it a bifunctional molecule with significant synthetic potential. The hydrochloride salt form is often preferred as it enhances the compound's stability for storage and handling.
A key application of this compound is in the synthesis of heterocyclic molecules. The strategic placement of the amino and chloro groups allows for intramolecular cyclization reactions to form five-membered rings like pyrrolidines, which are prevalent structural motifs in many biologically active compounds. This transformation highlights its role as a key intermediate in constructing complex molecular architectures. chemeo.com
The primary amine in 4-Chlorobutan-2-amine offers a site for further functionalization, while the chlorine atom can act as a leaving group in nucleophilic substitution reactions. This dual reactivity makes it a versatile component in multi-step synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H11Cl2N | sigmaaldrich.com |
| Molecular Weight | 144.04 g/mol | sigmaaldrich.com |
| CAS Number | 2044872-44-6 | sigmaaldrich.com |
| Appearance | Powder |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chlorobutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMAWNQGWHZAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044872-44-6 | |
| Record name | 4-chlorobutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chlorobutan 2 Amine Hydrochloride
Retrosynthetic Analysis of the Compound
A critical first step in devising a synthesis for any target molecule is a thorough retrosynthetic analysis. This process involves mentally breaking down the molecule into simpler, commercially available or easily synthesized precursors.
Disconnection Strategies for the Amine and Alkyl Chloride Moieties
The structure of 4-chlorobutan-2-amine (B13229075) hydrochloride presents two primary points for logical disconnection: the carbon-nitrogen (C-N) bond of the amine and the carbon-chlorine (C-Cl) bond of the alkyl chloride.
A C-N disconnection points to a primary amine and a chlorinated electrophile. The amine can be introduced via a nucleophilic attack on a suitable precursor. This strategy identifies an amino synthon and a 4-chloro-2-butyl electrophile.
Alternatively, a C-Cl disconnection suggests a precursor alcohol that can be converted to the corresponding alkyl chloride. This approach identifies a 4-amino-2-butanol intermediate, which would then undergo a halogenation reaction.
Identification of Key Precursors and Synthon Equivalents in Research Planning
Based on the disconnection strategies, several key precursors and their synthon equivalents can be identified.
For the C-N disconnection approach, the most direct precursor is 4-chlorobutan-2-one . nih.govnist.govnist.gov This ketone serves as the electrophilic synthon equivalent. The amino group can be introduced using an ammonia (B1221849) equivalent.
For the C-Cl disconnection strategy, the key precursor is 4-aminobutan-2-ol . This amino alcohol would then require a chlorinating agent to replace the hydroxyl group with a chlorine atom. A related precursor, 4-chlorobutan-2-ol, could also be considered, where the hydroxyl group would need to be converted to an amine. nih.govsigmaaldrich.com
Direct Synthesis Routes and Reaction Development
Several direct synthesis routes have been developed, leveraging the precursors identified in the retrosynthetic analysis. These methods can be broadly categorized into amidation and halogenation, reductive amination, and nucleophilic substitution.
Amidation and Halogenation Approaches
This strategy involves a two-step process. First, an appropriate starting material is amidated, followed by a halogenation step. For instance, a diol could be selectively protected, followed by amidation and subsequent halogenation and deprotection. While feasible, this route can be lengthy and may involve multiple protection and deprotection steps. A more direct approach involves the halogenation of an amino alcohol. For example, the synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride from diethanolamine (B148213) using thionyl chloride demonstrates the conversion of a hydroxyl group to a chloride in the presence of an amine, which is protonated to form the hydrochloride salt. chemicalbook.com
Reductive Amination Strategies from 4-Chlorobutan-2-one and Related Ketones
A highly efficient and widely used method for the synthesis of amines is reductive amination. organic-chemistry.org This one-pot reaction involves the reaction of a ketone or aldehyde with ammonia or a primary or secondary amine in the presence of a reducing agent.
In the context of 4-chlorobutan-2-amine hydrochloride synthesis, 4-chlorobutan-2-one is the ideal starting material. nih.govnist.govnist.gov The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired primary amine. cbseacademic.nic.in Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org The resulting 4-chlorobutan-2-amine is then typically converted to its more stable hydrochloride salt by treatment with hydrochloric acid. google.com
Nucleophilic Substitution Reactions for Amine Introduction
Nucleophilic substitution offers another viable route for introducing the amine functionality. youtube.com This can be achieved by reacting a suitable precursor containing a good leaving group with an ammonia equivalent. For instance, starting from 4-chlorobutan-2-ol, the hydroxyl group could be converted into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with ammonia or an ammonia surrogate like sodium azide (B81097), followed by reduction, would yield the target amine.
The direct substitution of a halide is also a possibility. However, in the case of a molecule already containing a chlorine atom, selective substitution can be challenging. The "borrowing hydrogen" strategy, a green chemistry approach, allows for the direct N-alkylation of amines with alcohols, producing water as the only byproduct. rsc.org This method, often catalyzed by transition metals, could potentially be applied to the synthesis of 4-chlorobutan-2-amine from 4-chloro-2-butanol and an ammonia source. rsc.orgnih.gov
Asymmetric Synthesis Approaches for Enantiopure this compound
The creation of a single enantiomer of this compound necessitates the use of asymmetric synthesis techniques. These methods introduce chirality in a controlled manner, leading to a product that is significantly enriched in the desired stereoisomer.
A primary route to chiral amines is the asymmetric reduction of a prochiral ketone precursor. In this case, 4-chlorobutan-2-one would be the starting material. This transformation can be effectively achieved using chiral catalysts that facilitate the transfer of a hydride from a reducing agent to the ketone in a stereoselective manner.
One of the most powerful methods for this is asymmetric transfer hydrogenation (ATH). This technique typically employs a chiral transition metal complex, such as those based on Ruthenium(II) or Manganese, and a hydrogen donor like isopropanol (B130326) or formic acid. nih.govnih.gov The catalyst, rendered chiral by a specialized ligand, creates a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group, thus producing a chiral alcohol, (R)- or (S)-4-chlorobutan-2-ol, with high enantiomeric excess (ee). This alcohol can then be converted to the corresponding amine.
Mechanistic studies on similar ketone reductions have shown that the process often involves a six-membered ring transition state where the ketone, metal, and hydrogen donor are precisely oriented by the chiral ligand. nih.gov The efficiency of these catalysts is such that very low catalyst loadings (e.g., 0.5 mol%) can yield the product in high yields and with excellent enantioselectivities, often exceeding 99% ee. nih.gov
Alternatively, direct asymmetric reductive amination of 4-chlorobutan-2-one offers a more direct path to the target amine. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ by a chiral catalyst system. While this approach is highly efficient, controlling the chemoselectivity to favor imine reduction over ketone reduction is crucial. organic-chemistry.org Specialized reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often employed as they are more selective for imines over ketones. masterorganicchemistry.com
Table 1: Representative Examples of Asymmetric Transfer Hydrogenation of Ketones with Ru(II) Catalysts
| Catalyst System | Ketone Substrate | Hydrogen Donor | Enantiomeric Excess (ee) | Reference |
| [{Ru(p-cymene)Cl₂}₂] / pseudo-dipeptide ligand | Acetophenone | Isopropanol | >99% | nih.gov |
| Ru(II) / TsDPEN ligand | Various Aromatic Ketones | Sodium Formate | High | chemistryviews.org |
Note: This table presents data for analogous ketone reductions to illustrate the potential effectiveness of the methodology for 4-chlorobutan-2-one.
Another robust strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This is a chiral molecule that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
For the synthesis of 4-chlorobutan-2-amine, a common approach would involve the use of a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide. This auxiliary reacts with the precursor, 4-chlorobutan-2-one, to form a chiral N-sulfinyl-imine. The sulfinyl group effectively shields one face of the imine, directing the nucleophilic addition of a hydride (from a reducing agent like sodium borohydride) to the opposite face. This results in the formation of a diastereomerically enriched sulfinamide. Subsequent acidic cleavage of the sulfinyl group yields the desired enantiopure primary amine hydrochloride.
Another widely used class of chiral auxiliaries are those derived from amino alcohols, such as pseudoephedrine. nih.gov In a similar fashion, the auxiliary is first converted into an amide, which then undergoes a diastereoselective transformation. While more commonly used for alkylation reactions, the principles can be adapted for the synthesis of chiral amines.
Table 2: Common Chiral Auxiliaries for Amine Synthesis
| Chiral Auxiliary | Typical Application | Key Feature | Reference |
| (R)- or (S)-tert-Butanesulfinamide | Synthesis of chiral amines from ketones/aldehydes | Forms a chiral imine intermediate that directs nucleophilic attack. | wikipedia.org |
| (1R,2R)- or (1S,2S)-Pseudoephedrine | Asymmetric alkylation to form chiral centers | Forms a crystalline amide derivative allowing for diastereoselective reactions. | nih.gov |
| Oxazolidinones | Asymmetric aldol, alkylation, and Diels-Alder reactions | Rigid heterocyclic structure provides excellent stereocontrol. |
This approach begins with a readily available, enantiopure starting material from the "chiral pool" and converts it into the target molecule through a series of stereospecific reactions. youtube.com A reaction is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product.
For this compound, a plausible route could start with an enantiopure precursor like (R)- or (S)-4-chloro-2-butanol. This chiral alcohol can be synthesized via the asymmetric reduction of 4-chlorobutan-2-one as described in section 2.3.1. The hydroxyl group of the chiral alcohol can then be converted into a good leaving group, for example, by tosylation or mesylation. Subsequent reaction with an azide source (e.g., sodium azide) would proceed via an Sₙ2 reaction, which occurs with inversion of configuration at the stereocenter. The resulting chiral azide is then reduced to the primary amine, for instance, by catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, to yield the enantiopure 4-chlorobutan-2-amine. This sequence ensures that the chirality of the starting alcohol is transferred to the final amine product in a predictable manner.
Optimization of Synthetic Pathways and Process Intensification Studies
Beyond establishing a viable synthetic route, optimizing the process for efficiency, yield, and selectivity is paramount, particularly for industrial-scale production.
The outcome of a chemical reaction is highly dependent on its conditions. Mechanistic investigations aim to understand how these parameters influence the reaction rate and selectivity.
Solvent Effects: The choice of solvent can dramatically affect the reaction. For instance, in asymmetric hydrogenations, a mixture of a hydrogen donor like isopropanol and a coordinating solvent such as tetrahydrofuran (B95107) (THF) can enhance reaction rates. nih.gov In reactions involving charged intermediates or transition states, polar solvents are generally preferred.
Temperature: Temperature influences the rate of reaction, with higher temperatures generally leading to faster reactions. However, in asymmetric synthesis, higher temperatures can sometimes lead to a decrease in enantioselectivity due to the increased flexibility of the transition states. Therefore, a careful balance must be struck.
Catalysts: The nature of the catalyst is crucial. For catalytic reactions, screening different ligands for the metal center can lead to significant improvements in both yield and enantioselectivity. The addition of additives, such as salts like lithium chloride, has been shown to influence the rates and selectivities of some ruthenium-catalyzed transfer hydrogenations. nih.gov
Density Functional Theory (DFT) studies can provide valuable insights into the reaction mechanism, helping to explain the observed selectivity and guiding the rational design of more efficient catalysts and reaction conditions. nih.gov
The ultimate goal of process optimization is to maximize the yield of the desired enantiomer while minimizing waste and cost. Strategies to achieve this include:
Reagent and Catalyst Loading: Minimizing the amount of expensive chiral catalysts or auxiliaries is economically desirable. Optimization studies aim to find the lowest possible catalyst loading that still provides high conversion and selectivity in a reasonable timeframe.
Reaction Concentration: Increasing the concentration of reactants can improve throughput. However, this can also lead to issues with solubility, heat transfer, and side reactions.
Purification Methods: Developing efficient purification methods, such as crystallization-induced resolution or chromatography, is essential for obtaining the final product with high purity. For the hydrochloride salt of an amine, crystallization is often a highly effective method of purification.
Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, can be achieved through technologies like flow chemistry. In a flow reactor, reagents are continuously pumped through a tube where they mix and react. This allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and selectivities compared to traditional batch processes.
Chemical Reactivity and Mechanistic Investigations of 4 Chlorobutan 2 Amine Hydrochloride
Nucleophilic Substitution Reactions Involving the Chloride Moiety
The carbon-chlorine bond in 4-chlorobutan-2-amine (B13229075) is susceptible to cleavage through nucleophilic substitution, where a nucleophile replaces the chloride ion. The specific mechanism of this substitution is highly dependent on the reaction conditions.
As a secondary alkyl halide, the carbon atom bonded to chlorine in 4-chlorobutan-2-amine can undergo substitution via both unimolecular (SN1) and bimolecular (SN2) pathways. pressbooks.pubyoutube.com The predominant mechanism is dictated by factors such as the strength of the nucleophile, the solvent polarity, and the reaction temperature. pressbooks.pubyoutube.com
SN2 Pathway : This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). pressbooks.pubmasterorganicchemistry.com The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the chlorine leaving group (backside attack). masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
SN1 Pathway : This pathway is favored by weak nucleophiles (where the solvent itself often acts as the nucleophile, a process called solvolysis) and polar protic solvents (e.g., water, ethanol). pressbooks.pubyoutube.com The reaction occurs in a stepwise manner. First, the C-Cl bond breaks to form a secondary carbocation intermediate, a slow and rate-determining step. masterorganicchemistry.com This carbocation is then rapidly attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization). masterorganicchemistry.com The rate of an SN1 reaction depends only on the concentration of the alkyl halide. ncert.nic.in
The choice between these two pathways can be summarized as follows:
| Feature | SN1 Reaction | SN2 Reaction |
| Substrate | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |
| Favored By | Weak Nucleophiles (e.g., H₂O, ROH) | Strong Nucleophiles (e.g., OH⁻, CN⁻, RS⁻) |
| Solvent | Polar Protic (e.g., Water, Alcohols) | Polar Aprotic (e.g., Acetone, DMF, DMSO) |
| Mechanism | Two-step, via carbocation intermediate | Single concerted step |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion |
The presence of both a nucleophilic amine and an electrophilic alkyl chloride within the same molecule allows for the possibility of intramolecular nucleophilic substitution. Under basic conditions, the deprotonated amine can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a cyclic product.
This intramolecular reaction, a type of aza-Prins cyclization, would lead to the formation of a substituted five-membered ring, specifically a 2-methylpyrrolidine (B1204830) derivative. This cyclization is a common strategy for synthesizing heterocyclic compounds, with N-protected piperidines and other nitrogenous rings being valuable intermediates in organic synthesis. rasayanjournal.co.in The reaction is typically promoted by a base to deprotonate the ammonium (B1175870) hydrochloride and generate the free, nucleophilic amine.
Reactions Involving the Amine Functionality
The primary amine group in 4-chlorobutan-2-amine hydrochloride is a key site for derivatization, allowing for the synthesis of a wide array of more complex molecules.
The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, enabling it to react with various electrophiles.
Acylation : Amines readily react with acylating agents like acyl chlorides or acid anhydrides to form amides. drishtiias.com This reaction typically requires a base to neutralize the HCl byproduct. The acylation of 4-chlorobutan-2-amine would yield N-(4-chlorobutan-2-yl) amides. Such transformations are fundamental in organic synthesis. Catalysts like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate these reactions. thieme-connect.de
Alkylation : The amine can also be alkylated by reacting with other alkyl halides. This reaction can be difficult to control, often yielding a mixture of mono- and di-alkylated products (secondary and tertiary amines), as well as the quaternary ammonium salt from over-alkylation. Reductive amination is an alternative method to achieve controlled alkylation. cbseacademic.nic.in
The basic nature of the amine group allows it to react with acids to form ammonium salts. The compound is typically supplied as a hydrochloride salt, which increases its stability, crystallinity, and water solubility compared to the free amine. biosynth.com This is a common practice for handling volatile or unstable low-molecular-weight amines.
For research purposes, the amine can be converted into other stable derivatives. For example, reaction with sulfonyl chlorides yields stable, crystalline sulfonamides, a reaction often used for the characterization of primary and secondary amines. Reaction with isocyanates would produce substituted ureas, while reaction with carbon disulfide would lead to dithiocarbamates.
Elimination Reactions and Regioselectivity Studies
When treated with a strong, non-nucleophilic base, 4-chlorobutan-2-amine can undergo an elimination reaction (primarily E2) to form an alkene. msu.edu In this process, the base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine, while the chloride ion is simultaneously eliminated.
The molecule has two distinct types of beta-hydrogens, leading to the potential for two different constitutional isomers as products. libretexts.org The regioselectivity of the reaction—that is, which isomer is the major product—is governed by the nature of the base used. chemistrysteps.com
Zaitsev's Rule : With a small, strong base like sodium ethoxide (NaOEt), the reaction generally follows Zaitsev's rule. This rule predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.com Removal of a proton from the C3 position yields but-3-en-2-amine .
Hofmann's Rule : With a sterically hindered (bulky) base like potassium tert-butoxide (t-BuOK), the reaction tends to follow Hofmann's rule. The bulky base has difficulty accessing the more sterically hindered proton and instead preferentially removes the more accessible, less hindered proton. chemistrysteps.comkhanacademy.org This leads to the formation of the less substituted alkene as the major product. Removal of a proton from the C1 position yields but-1-en-2-amine .
| Base | Major Product | Minor Product | Governing Rule |
| Sodium Ethoxide (EtO⁻) | but-3-en-2-amine (disubstituted alkene) | but-1-en-2-amine (monosubstituted alkene) | Zaitsev |
| Potassium tert-butoxide (t-BuO⁻) | but-1-en-2-amine (monosubstituted alkene) | but-3-en-2-amine (disubstituted alkene) | Hofmann |
Investigation of E1 and E2 Pathways
Elimination reactions, which lead to the formation of alkenes, are fundamental transformations of alkyl halides. These reactions can proceed through two primary mechanistic pathways: the unimolecular (E1) and bimolecular (E2) routes. The preferred pathway for this compound is dependent on the reaction conditions, particularly the nature of the base and the solvent.
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), and the leaving group departs simultaneously. transformationtutoring.commasterorganicchemistry.com This pathway requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group. amazonaws.com For this compound, there are two distinct β-protons: those on the methyl group (C1) and those on the methylene (B1212753) group (C3). The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com Strong, sterically hindered bases favor the E2 pathway. transformationtutoring.com
The E1 mechanism , in contrast, is a two-step process. libretexts.org The first and rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. libretexts.orgyoutube.com This is followed by a rapid deprotonation of a β-proton by a weak base or solvent molecule to form the alkene. libretexts.org The formation of a secondary carbocation from this compound is possible, and its stability would be a key factor. E1 reactions are favored by polar protic solvents, which can stabilize the ionic intermediates, and by weak bases. libretexts.org
It is important to consider that under neutral or acidic conditions, the amine group exists as the ammonium salt, which is a poor nucleophile and does not readily participate in intramolecular reactions. However, in the presence of a base, the free amine can be generated. The lone pair of electrons on the nitrogen of the free amine can act as an internal nucleophile, potentially leading to neighboring group participation (NGP) . wikipedia.orglibretexts.org This would involve an intramolecular SN2 reaction to form a cyclic aziridinium (B1262131) ion intermediate, which could then undergo subsequent reactions. This intramolecular cyclization to form a substituted pyrrolidine (B122466) is a significant potential reaction pathway that competes with intermolecular elimination. The propensity for NGP is high when a five- or six-membered ring can be formed. In the case of 4-chlorobutan-2-amine, intramolecular attack of the nitrogen on the carbon bearing the chlorine would lead to the formation of a five-membered pyrrolidine ring, a thermodynamically favorable process.
Factors Influencing Product Distribution (e.g., Zaitsev vs. Hofmann Products)
When an elimination reaction can lead to the formation of more than one alkene isomer, the product distribution is governed by regioselectivity, often described by Zaitsev's and Hofmann's rules.
Zaitsev's rule predicts the formation of the more substituted (and generally more thermodynamically stable) alkene as the major product. masterorganicchemistry.com For 4-chlorobutan-2-amine, removal of a proton from the C3 position would lead to the formation of but-2-ene derivatives (the Zaitsev product).
Hofmann's rule , conversely, predicts the formation of the least substituted alkene as the major product. wikipedia.orgchadsprep.com This outcome is typically observed when using a bulky base or when the leaving group is sterically demanding, such as a quaternary ammonium salt in the Hofmann elimination. masterorganicchemistry.comwikipedia.orgchadsprep.com In the case of 4-chlorobutan-2-amine, abstraction of a proton from the C1 methyl group would yield but-1-ene derivatives (the Hofmann product).
The product distribution in the elimination of 4-chlorobutan-2-amine would be influenced by several factors:
Steric Hindrance of the Base: The use of a small, strong base like hydroxide (B78521) or ethoxide would likely favor the formation of the more stable Zaitsev product. youtube.com Conversely, a bulky base such as potassium tert-butoxide would experience greater steric hindrance when attempting to abstract the internal (C3) proton, thus favoring the abstraction of the more accessible terminal (C1) proton, leading to the Hofmann product. youtube.com
Nature of the Leaving Group: While the chloride ion is a good leaving group, if the reaction proceeds via a Hofmann elimination-type mechanism where the amine is first converted to a bulky quaternary ammonium salt, the steric bulk of this leaving group would strongly favor the formation of the Hofmann product. masterorganicchemistry.comchadsprep.com
Reaction Conditions: As previously mentioned, E1 reactions, which proceed through a carbocation intermediate, generally favor the Zaitsev product due to the thermodynamic stability of the resulting alkene. libretexts.org E2 reactions can be directed towards either the Zaitsev or Hofmann product based on the choice of base. youtube.com
| Reaction Conditions | Likely Major Product | Governing Principle |
|---|---|---|
| Strong, non-bulky base (e.g., NaOEt) in an E2 reaction | Zaitsev Product (But-2-ene derivative) | Formation of the more stable alkene. |
| Strong, bulky base (e.g., t-BuOK) in an E2 reaction | Hofmann Product (But-1-ene derivative) | Steric hindrance favors abstraction of the less hindered proton. |
| Weak base/polar protic solvent (E1 conditions) | Zaitsev Product (But-2-ene derivative) | Thermodynamic control favoring the more stable alkene. |
| Hofmann Elimination (after conversion to quaternary ammonium salt) | Hofmann Product (But-1-ene derivative) | Steric bulk of the trialkylamine leaving group. |
Comparative Reactivity Studies of Chloroamine Structures
The reactivity of this compound can be further understood by comparing it to other chloroamine structures. The position of the chlorine atom relative to the amine group, as well as the degree of substitution on both the carbon and nitrogen atoms, significantly influences the chemical behavior.
Studies on the reactivity of various chloramines, often in the context of water disinfection, have shown that the reactivity decreases with an increasing number of chlorine atoms attached to the nitrogen. For instance, monochloramine is more reactive than dichloramine. nih.gov While these studies focus on the reactivity of the N-Cl bond, the principles of electronic and steric effects are transferable.
In the context of elimination and substitution reactions, the following comparisons can be drawn:
Isomeric Position: Compared to its isomer, 4-chlorobutan-1-amine, where the primary chloride is less sterically hindered, 4-chlorobutan-2-amine would be expected to undergo SN2 reactions more slowly. However, for elimination reactions, the secondary nature of the chloride in 4-chlorobutan-2-amine allows for the formation of a more substituted alkene (Zaitsev product), a pathway not available to the 1-chloro isomer.
N-Substitution: If the amine in 4-chlorobutan-2-amine were substituted with alkyl groups (e.g., N,N-dimethyl-4-chlorobutan-2-amine), the nucleophilicity of the nitrogen would be enhanced, potentially increasing the rate of intramolecular cyclization. Furthermore, tertiary amines are more readily converted to quaternary ammonium salts for Hofmann elimination.
Chain Length: The length of the carbon chain between the amine and the chloro group is critical for intramolecular reactions. A four-carbon separation, as in 4-chlorobutan-2-amine, is ideal for the formation of a stable five-membered ring via NGP. Shorter or longer chains would either lead to strained rings or be entropically disfavored.
| Compound | Key Structural Feature | Anticipated Reactivity Trend |
|---|---|---|
| 4-Chlorobutan-2-amine | Secondary chloride, primary amine | Competition between elimination (Zaitsev/Hofmann) and intramolecular cyclization. |
| 4-Chlorobutan-1-amine | Primary chloride, primary amine | Favors SN2 and intramolecular cyclization over elimination. Elimination can only give the Hofmann product. |
| 3-Chlorobutan-2-amine | Secondary chloride, adjacent primary amine | Elimination is likely to be the dominant pathway. Intramolecular cyclization would form a strained four-membered ring. |
| N,N-Dimethyl-4-chlorobutan-2-amine | Secondary chloride, tertiary amine | Increased rate of intramolecular cyclization due to a more nucleophilic nitrogen. Readily forms a quaternary ammonium salt for Hofmann elimination. |
Stereochemical Aspects of 4 Chlorobutan 2 Amine Hydrochloride
Stereoisomerism and Chirality at the C2 Position
4-Chlorobutan-2-amine (B13229075) hydrochloride possesses a single stereocenter at the second carbon atom (C2) of the butane (B89635) chain. This carbon is bonded to four different substituents: a methyl group (-CH3), a hydrogen atom (-H), an amino group (-NH2), and a chloromethyl group (-CH2Cl). The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of two stereoisomers known as enantiomers. youtube.com These enantiomers are designated as (R)-4-Chlorobutan-2-amine and (S)-4-Chlorobutan-2-amine, based on the Cahn-Ingold-Prelog priority rules. The hydrochloride salt forms of these enantiomers are diastereomers of each other.
The three-dimensional arrangement of the atoms around the C2 stereocenter dictates the molecule's interaction with other chiral molecules and polarized light, a property known as optical activity. One enantiomer will rotate plane-polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)). A mixture containing equal amounts of both enantiomers is termed a racemic mixture and is optically inactive.
Methods for Enantiomeric Purity Determination in Academic Research (e.g., Chiral HPLC, NMR)
The quantitative determination of the enantiomeric composition, or enantiomeric excess (e.e.), of 4-Chlorobutan-2-amine hydrochloride is crucial in stereoselective synthesis and for understanding its specific properties. The most common and reliable methods employed in academic research for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amines like 4-Chlorobutan-2-amine, CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are often effective. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol (B130326), is optimized to achieve baseline separation of the enantiomeric peaks. nih.gov The relative area of the peaks in the chromatogram corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral auxiliary agents can induce diastereomeric environments that result in separate signals for each enantiomer. Two main approaches are used:
Chiral Derivatizing Agents (CDAs): The amine functionality of 4-Chlorobutan-2-amine can be reacted with a chiral derivatizing agent, such as Mosher's acid or its acyl chloride, to form a pair of diastereomers. researchgate.net These diastereomers have distinct NMR spectra, and the integration of the non-equivalent proton or carbon signals allows for the determination of the enantiomeric ratio. researchgate.net
Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. wikipedia.org Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can also be used. wikipedia.org The coordination of the amine to the paramagnetic lanthanide ion induces significant shifts in the NMR spectrum, with the magnitude of the shift differing for each enantiomer, enabling their quantification. wikipedia.orgfiveable.me
Table 1: Comparison of Chiral Analysis Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | High resolution, accurate quantification, applicable to a wide range of compounds. | Requires specialized and often expensive chiral columns. |
| NMR with CDAs | Formation of covalent diastereomers with distinct NMR spectra. researchgate.net | Can provide information on absolute configuration, high accuracy. researchgate.net | Requires chemical derivatization, which can be time-consuming and may introduce impurities. |
| NMR with CSAs/CSRs | Formation of transient diastereomeric complexes. wikipedia.org | Non-destructive, relatively fast analysis. | Can have smaller signal separation, may require higher concentrations of the analyte and agent. fiveable.me |
Influence of Stereochemistry on Reaction Pathways and Product Distribution
The stereochemistry at the C2 position of this compound significantly influences its reactivity, particularly in reactions where the stereocenter is directly involved or is in close proximity to the reacting center. This influence manifests as stereoselectivity, where one stereoisomer of the product is preferentially formed, or stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov
In nucleophilic substitution reactions at the C4 position, the chiral center at C2 can exert a steric influence on the approaching nucleophile, potentially leading to diastereoselectivity if a new stereocenter is formed. More importantly, if the amino group at C2 participates in the reaction, for instance, through intramolecular cyclization to form a substituted azetidine (B1206935), the stereochemistry at C2 will directly determine the stereochemistry of the resulting cyclic product.
For reactions involving the amino group itself, such as acylation or alkylation, the chiral environment around the nitrogen atom can influence the approach of reagents, although the effect may be less pronounced than in reactions directly involving the stereocenter. In enzymatic reactions, however, the stereochemistry is paramount. Enzymes, being chiral macromolecules, often exhibit high stereoselectivity, and may only catalyze a reaction with one of the enantiomers of this compound.
Configurational Stability and Epimerization Under Varied Conditions
The configurational stability of the stereocenter in this compound is a crucial factor, as its inversion, known as epimerization or racemization (for a 1:1 mixture), would lead to a loss of stereochemical integrity. wikipedia.org
Stability of the Chiral Amine: The stereocenter at C2, being adjacent to an amino group, is generally configurationally stable under normal conditions. Inversion of configuration at a nitrogen atom itself is rapid, but the carbon stereocenter is not directly affected. However, under certain conditions, racemization can occur. For instance, in the presence of a strong base, the proton at the C2 position could potentially be abstracted to form a planar carbanion intermediate. creation.com Reprotonation of this intermediate from either face would lead to a mixture of both enantiomers. The acidity of this proton is, however, not high, making this process unlikely under mild basic conditions. The stability of chiral amines can also be influenced by the solvent and ionic strength of the medium. nih.gov
Stability of the Chloroalkane: The secondary chloroalkane moiety is also relatively stable. While primary alkyl chlorides can be reactive towards nucleophilic displacement, secondary chlorides are less so. nih.gov The C-Cl bond is strong, and spontaneous cleavage to form a carbocation, which would lead to racemization, is energetically unfavorable under normal conditions. However, under forcing conditions, such as high temperatures or in the presence of Lewis acids, reactions that proceed through a carbocationic intermediate could lead to racemization. wikipedia.org
Table 2: Factors Potentially Affecting Configurational Stability
| Factor | Potential Effect | Mechanism |
|---|---|---|
| Strong Base | Epimerization | Formation of a planar carbanion at C2 followed by non-stereoselective reprotonation. creation.com |
| High Temperature | Racemization | Increased rate of reactions that may proceed through planar intermediates or transition states. wikipedia.org |
| Lewis Acids | Racemization | Can facilitate the formation of a carbocation at C4, which although not the stereocenter, could potentially lead to rearrangements or other reactions affecting C2 under harsh conditions. |
| Specific Catalysts | Epimerization/Racemization | Certain transition metal catalysts or enzymes can facilitate the interconversion of enantiomers. google.com |
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Structurally Diverse Nitrogen-Containing Heterocycles
The intrinsic structure of 4-chlorobutan-2-amine (B13229075), featuring an amine and a chloroalkane within the same four-carbon chain, makes it an ideal precursor for the synthesis of saturated nitrogen-containing heterocycles. The primary amine can act as an internal nucleophile, attacking the electrophilic carbon atom bonded to the chlorine, leading to an intramolecular cyclization (SN2 reaction). This process is a fundamental strategy for building ring systems in organic chemistry.
Depending on the reaction conditions and the potential for pre-reaction derivatization of the amine, 4-chlorobutan-2-amine can theoretically lead to different heterocyclic systems. The most direct cyclization pathway would involve the nitrogen atom attacking the carbon bearing the chlorine, resulting in the formation of a four-membered azetidine (B1206935) ring, specifically 3-methylazetidine. Azetidines are significant structural motifs found in numerous biologically active compounds and natural products. google.com Their synthesis is a topic of considerable interest, with methods often relying on the cyclization of γ-amino alcohols or related structures where the hydroxyl group is converted into a good leaving group, a role the chlorine atom in 4-chlorobutan-2-amine already fulfills. nih.gov
Furthermore, under conditions that might promote rearrangement or through multi-step synthetic sequences, the formation of other heterocycles, such as five-membered pyrrolidine (B122466) rings, could also be envisioned. The synthesis of pyrrolidines often involves the N-heterocyclization of primary amines with dihalides or diols, highlighting the utility of bifunctional precursors. nih.gov
Table 1: Potential Heterocyclic Scaffolds from 4-Chlorobutan-2-amine
| Precursor | Potential Heterocycle | Ring Size | Key Reaction Type |
|---|---|---|---|
| 4-Chlorobutan-2-amine | 3-Methylazetidine | 4-membered | Intramolecular SN2 Cyclization |
Chiral Building Block in Enantioselective Synthesis of Complex Molecules
The carbon atom at the second position of the butane (B89635) chain in 4-chlorobutan-2-amine is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-4-chlorobutan-2-amine and (R)-4-chlorobutan-2-amine. The availability of this compound in its enantiomerically pure forms, such as (2S)-4-chlorobutan-2-amine hydrochloride, is of paramount importance for enantioselective synthesis.
In this context, it serves as a "chiral building block" or "synthon." Chemists can use an enantiopure form of the molecule to introduce a specific stereochemistry into a larger, more complex target molecule. This is a critical strategy in drug discovery, as often only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or even cause harmful side effects.
While direct examples for this specific building block are not extensively documented in high-profile total syntheses, its utility can be illustrated by analogy to the synthesis of complex bioactive molecules like (+)-biotin. nih.govnih.gov The total synthesis of biotin (B1667282) often involves the stereocontrolled construction of a substituted tetrahydrothiophene (B86538) ring fused to an imidazolidinone ring. magtech.com.cnorganicchemistrydata.org Many synthetic routes to biotin rely on chiral starting materials that contain amino and carboxyl functionalities on a carbon backbone, which are elaborated into the final complex structure. A chiral synthon like (S)-4-chlorobutan-2-amine could, in principle, be used to construct the chiral framework required for such molecules, where the amine provides a handle for building the urea-containing ring and the alkyl chloride allows for the introduction of other functionalities. google.com
Utilization in Target-Oriented Synthesis and Methodology Development
Target-oriented synthesis (TOS) is the subfield of organic chemistry focused on the construction of a specific, often complex, molecule, typically a natural product or a designed bioactive compound. The efficiency of a total synthesis relies heavily on the strategic use of building blocks that can introduce multiple functionalities or key structural features in a single step or a short sequence.
4-Chlorobutan-2-amine hydrochloride is a valuable intermediate in TOS due to its two distinct reactive sites. This dual functionality allows for a controlled, stepwise elaboration of a molecular structure. For instance, a synthetic strategy might involve:
Amine Functionalization: The primary amine can be selectively protected or reacted with an electrophile (e.g., acylation) to build one part of the target molecule.
Chloride Displacement: The alkyl chloride can then be subjected to a nucleophilic substitution reaction to append a different part of the molecular scaffold.
This orthogonal reactivity is a powerful tool. The compound serves as a key intermediate in the synthesis of various chemical entities, including agricultural fungicides and other important organic compounds. google.com Its utility is analogous to other haloamines or amino alcohols which are widely used as starting materials for a vast range of more complex organic compounds. chemicalbook.com This approach, building complexity from a simple, bifunctional starting material, is a cornerstone of modern synthetic methodology development.
Derivatization for the Generation of Novel Chemical Entities for Research Purposes
In medicinal chemistry and materials science, the synthesis of compound libraries through the derivatization of a core scaffold is a common strategy to explore structure-activity relationships (SAR) or to fine-tune material properties. The primary amine of this compound is an excellent functional group for such derivatization.
A wide variety of new chemical entities can be generated through standard organic reactions at the nitrogen atom. These reactions are typically robust and high-yielding, making them suitable for creating a diverse set of molecules for research screening.
Table 2: Common Derivatization Reactions of the Amine Group
| Reagent Class | Reaction Type | Resulting Functional Group |
|---|---|---|
| Acyl Chlorides / Anhydrides | Acylation | Amide |
| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |
| Aldehydes / Ketones | Reductive Amination | Secondary / Tertiary Amine |
Each of these derivatization reactions introduces a new substituent onto the core 4-chlorobutane scaffold, altering its physical and chemical properties, such as polarity, hydrogen bonding capability, and size. For example, derivatization with benzoyl chloride is a common technique to modify amines. Furthermore, the chlorine atom remains available for subsequent reactions, allowing for a second point of diversification. This two-pronged reactivity enables the generation of a large matrix of related compounds from a single starting material, which is highly valuable for screening in drug discovery programs and for developing new functional materials.
Advanced Analytical Methodologies in Research on 4 Chlorobutan 2 Amine Hydrochloride
Spectroscopic Methods for Structural Elucidation of Reaction Products (e.g., High-Resolution NMR, Mass Spectrometry)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural characterization of organic molecules, including the reaction products of 4-Chlorobutan-2-amine (B13229075) hydrochloride.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the context of 4-Chlorobutan-2-amine hydrochloride derivatives, ¹H and ¹³C NMR are used to confirm the successful modification of the parent compound. For instance, in the synthesis of N-substituted derivatives, the appearance of new signals and shifts in existing ones in the NMR spectrum can confirm the addition of a new functional group. researchgate.netmdpi.com
The analysis of N-alkyl chitosan (B1678972) derivatives, for example, shows how NMR is used to determine the degree of substitution. researchgate.net Similarly, for derivatives of 2,2-dimethylchroman-4-one, substituent effects on the chemical shifts are systematically studied to understand the electronic environment of the molecule. mdpi.com Temperature-dependent ¹H NMR can be employed to study the dynamics of molecules with restricted bond rotation, such as in certain N,N'-substituted piperazines, allowing for the calculation of activation energy barriers. researchgate.net
Illustrative ¹H NMR Data for a Hypothetical Reaction Product: N-Acetyl-4-chlorobutan-2-amine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.15 | m | 1H | H-2 |
| 3.65 | t | 2H | H-4 |
| 2.05 | s | 3H | -COCH₃ |
| 1.90 | m | 2H | H-3 |
| 1.25 | d | 3H | -CH₃ (at C-2) |
This table is a representative example and not from a specific cited study on this exact compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. In the study of reaction products of this compound, MS can confirm the identity of a synthesized molecule by providing its exact mass. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the PubChem entry for 4-chlorobutan-2-amine provides predicted collision cross-section values for various adducts, which is relevant for ion mobility-mass spectrometry. uni.lu
Chromatographic Techniques for Reaction Monitoring and Product Separation (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for monitoring the progress of a reaction and for the separation and purification of the desired products from a reaction mixture.
Gas Chromatography (GC)
Gas chromatography is particularly useful for the analysis of volatile compounds. In the context of reactions involving this compound, GC can be used to monitor the disappearance of the starting material and the appearance of the product, provided the compounds are thermally stable and volatile. The technique is widely used for the analysis of amines and their derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For reactions involving this compound, which often result in less volatile or thermally sensitive products, HPLC is a preferred method for analysis and purification. For example, a study on the synthesis of heterocyclic aminoketones used HPLC in conjunction with mass spectrometry (LC-MS) to monitor the course of the reaction. researchgate.net The synthesis of various saturated heterocyclic aminoketones also relied on purification techniques that avoided chromatography by selective precipitation, but the purity of the products was likely confirmed by methods such as HPLC. researchgate.net
Typical HPLC Parameters for the Analysis of an Amine Derivative
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometer |
| Injection Volume | 10 µL |
This table represents a general method and is not from a specific cited study on this compound.
Advanced X-ray Diffraction Studies for Solid-State Structural Confirmation (if applicable to crystalline forms or derivatives)
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When a reaction product of this compound can be crystallized, single-crystal X-ray diffraction can provide unambiguous proof of its structure. This technique is particularly valuable for confirming the stereochemistry of a molecule.
For instance, a study on novel N,N'-substituted piperazines utilized single-crystal X-ray diffraction to determine the solid-state conformation of the molecules. researchgate.net The crystallographic data, including unit cell dimensions and space group, provide a definitive structural characterization.
Illustrative Crystallographic Data for a Crystalline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) ** | 98.54 |
| Volume (ų) ** | 1334.5 |
| Z | 4 |
This table is a representative example based on data for similar organic molecules and is not from a specific cited study on a derivative of this compound.
Computational and Theoretical Chemistry Studies on 4 Chlorobutan 2 Amine Hydrochloride
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of 4-chlorobutan-2-amine (B13229075) hydrochloride. The distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of the molecule's reactivity.
In the case of 4-chlorobutan-2-amine, the HOMO is anticipated to be localized primarily on the nitrogen atom of the amine group, corresponding to the non-bonding lone pair of electrons. This high-energy orbital signifies the molecule's potential to act as a nucleophile. The LUMO, conversely, is expected to be the antibonding orbital (σ*) associated with the carbon-chlorine (C-Cl) bond. The energy of this orbital indicates the susceptibility of the C-Cl bond to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. irjweb.comwuxibiology.com
Natural Bond Orbital (NBO) analysis further refines this electronic picture by localizing the electron density into one-center (lone pairs) and two-center (bonds) elements, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org This analysis provides quantitative information on atomic charges and the nature of bonding, including hyperconjugative interactions that contribute to molecular stability. For 4-chlorobutan-2-amine, NBO analysis would quantify the polarization of the C-Cl bond and the charge distribution across the molecule, particularly the partial positive charge on the carbon attached to the chlorine and the partial negative charge on the nitrogen (in the free amine form). In the hydrochloride salt, the positive charge would be localized on the ammonium (B1175870) group.
Table 1: Illustrative Frontier Molecular Orbital Properties
| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -9.5 | Nitrogen (lone pair) |
| LUMO | +1.2 | C-Cl (σ*) |
| HOMO-LUMO Gap | 10.7 eV |
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data
| Atom | Calculated Natural Charge (e) |
|---|---|
| N (in NH3+) | -0.45 |
| C (bonded to N) | +0.15 |
| C (bonded to Cl) | +0.20 |
| Cl | -0.35 |
Reaction Mechanism Elucidation through Quantum Chemical Modeling
Quantum chemical modeling is a powerful tool for mapping the potential energy surface of a reaction, thereby elucidating its mechanism. A significant reaction pathway for 4-chlorobutan-2-amine is intramolecular cyclization to form a substituted azetidine (B1206935). This is an intramolecular S_N2 reaction where the nucleophilic amine attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion.
For the hydrochloride salt, the amine is protonated, rendering it non-nucleophilic. Therefore, the reaction would typically require a basic environment to deprotonate the ammonium ion, freeing the nitrogen lone pair to initiate the attack. Computational models can simulate this process, calculating the energy barriers for both the deprotonation and the subsequent cyclization steps.
The modeling of the S_N2 cyclization involves locating the transition state structure, which represents the highest energy point along the reaction coordinate. mdpi.com The geometry of this transition state would show a partially formed N-C bond and a partially broken C-Cl bond. The activation energy for the reaction, which is the energy difference between the reactant and the transition state, can be calculated. This value is crucial for predicting the reaction rate. Such calculations can be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. ijcce.ac.ir
Prediction of Stereoselectivity and Regioselectivity in New Transformations
Computational chemistry can predict the stereoselectivity and regioselectivity of reactions involving 4-chlorobutan-2-amine. Since the 2-position of the butane (B89635) chain is a stereocenter, the molecule is chiral. Intramolecular cyclization of an enantiomerically pure form, such as (S)-4-chlorobutan-2-amine, would lead to a chiral azetidine product. Computational modeling can determine the activation energies for pathways leading to different stereoisomers, thus predicting the stereochemical outcome of the reaction.
Regioselectivity becomes a consideration in related, more complex substrates where different ring sizes could potentially form (e.g., azetidine vs. pyrrolidine). While in 4-chlorobutan-2-amine the formation of a 4-membered azetidine ring is sterically and kinetically favored over other possibilities, computational studies on analogous systems, such as epoxy amines, have shown how different reaction conditions or catalysts can influence the regiochemical outcome. nih.govfrontiersin.org By calculating the energy barriers for the formation of different ring systems, the preferred reaction pathway can be identified.
Conformational Analysis and Energetic Profiles of the Compound and its Transition States
For the protonated amine, electrostatic interactions and hydrogen bonding will play a significant role in determining the most stable conformations. rti.org The potential energy surface (PES) can be mapped by calculating the energy of the molecule as a function of its geometric parameters, such as dihedral angles. libretexts.orgumn.edu This analysis reveals the relative stabilities of different conformers and the energy barriers for interconversion between them.
An energetic profile for a reaction, such as the intramolecular cyclization, connects the energies of the reactants, intermediates, transition states, and products. This profile provides a comprehensive understanding of the reaction's thermodynamics and kinetics. For instance, it would show the energy of the most stable conformer of 4-chlorobutan-2-amine hydrochloride, the energy required to reach the transition state for cyclization, and the energy of the resulting azetidinium salt.
Future Research Directions and Emerging Applications in Academia
Development of Novel Catalytic Methods for its Sustainable Synthesis
The synthesis of chiral amines is a cornerstone of modern medicinal chemistry, with a significant percentage of pharmaceuticals containing at least one chiral amine fragment. openaccessgovernment.org The drive towards greener and more sustainable manufacturing processes is fueling research into novel catalytic methods that can deliver high yields and enantioselectivities while minimizing waste and energy consumption. openaccessgovernment.orgnih.gov
Biocatalysis: One of the most promising avenues for the sustainable synthesis of 4-Chlorobutan-2-amine (B13229075) hydrochloride is the use of biocatalysts. Enzymes such as amine dehydrogenases (AmDHs) and transaminases (ATAs) offer unparalleled stereoselectivity under mild reaction conditions. nih.gov Future research will likely focus on:
Engineered Amine Dehydrogenases: AmDHs catalyze the direct reductive amination of a ketone precursor, such as 4-chlorobutan-2-one, using ammonia (B1221849) as the amine source. nih.gov Research is directed towards engineering AmDHs with enhanced stability and substrate scope to efficiently accommodate halogenated ketones. nih.gov
Transaminase Cascades: Transaminases can be used in enzymatic cascades to convert a starting material into the desired chiral amine with high enantiomeric excess. hims-biocat.eu The development of robust transaminases that can tolerate chlorinated substrates and operate efficiently in multi-enzyme systems is a key area of investigation. nih.gov
Transition-Metal Catalysis: Asymmetric reductive amination (ARA) catalyzed by transition metals is another powerful tool for synthesizing chiral amines. rsc.org Iridium-based catalysts, in particular, have shown great promise. kanto.co.jp Future directions in this area include:
Novel Chiral Ligands: The design and synthesis of new chiral ligands are crucial for developing highly efficient and selective transition-metal catalysts. kanto.co.jp For the synthesis of 4-Chlorobutan-2-amine, ligands that are resistant to deactivation by the chloro-substituent will be a primary focus.
Earth-Abundant Metal Catalysts: To improve the sustainability profile, research is shifting towards the use of catalysts based on earth-abundant and less toxic metals like iron, copper, and nickel. nih.gov
The table below summarizes potential catalytic methods for the synthesis of chiral amines, which could be adapted for 4-Chlorobutan-2-amine hydrochloride.
| Catalyst Type | Precursor | Key Advantages | Research Focus for this compound |
| Amine Dehydrogenase (AmDH) | 4-Chlorobutan-2-one | High enantioselectivity, mild conditions, uses ammonia directly. nih.gov | Engineering enzymes for improved stability and activity with chlorinated substrates. nih.gov |
| Transaminase (ATA) | 4-Chlorobutan-2-one | Excellent enantioselectivity, can be used in cascade reactions. hims-biocat.eu | Developing ATAs tolerant to chlorinated ketones and optimizing cascade systems. nih.gov |
| Iridium-PSA Catalysts | 4-Chlorobutan-2-one | High efficiency and stereoselectivity for a range of ketones. kanto.co.jp | Designing robust ligands that are not poisoned by the chlorine atom. |
| Copper Catalysts | Arylboronates/Alcohols | Use of an earth-abundant metal, versatile for C-N bond formation. nih.govprinceton.edu | Exploring copper-catalyzed amination of precursors to 4-chlorobutan-2-amine. |
Exploration of Unconventional Reaction Pathways and Conditions
Beyond traditional thermal methods, researchers are exploring unconventional reaction pathways and conditions to access complex molecules with greater efficiency and selectivity.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. youtube.com This approach could enable the development of novel routes to this compound, potentially from different starting materials or through unique bond disconnections.
Electrochemical Synthesis: Electrocatalysis offers a green and sustainable alternative to traditional redox reactions, as it uses electricity as a "reagent" to drive chemical transformations. chiralpedia.com The electrochemical reductive amination of 4-chlorobutan-2-one could provide a highly controlled and efficient synthesis route.
Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, offer a highly atom- and step-economical approach to complex molecules. nih.gov Designing a multi-component reaction that directly yields 4-Chlorobutan-2-amine or a close derivative is a challenging but potentially rewarding research direction.
Integration into Continuous Flow Chemistry Methodologies
Continuous flow chemistry is revolutionizing chemical synthesis from the laboratory to industrial production. acs.org Its advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and the ability to telescope reaction steps, are particularly relevant for the synthesis of potentially hazardous or unstable intermediates. acs.orgbiosynth.com
The synthesis of this compound could greatly benefit from flow chemistry for several reasons:
Handling of Hazardous Reagents: The synthesis may involve reagents that are hazardous on a large scale. Flow chemistry minimizes the volume of hazardous material at any given time, significantly improving safety. biosynth.com
Precise Control over Reaction Parameters: The precise control over temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities, and can enable reactions that are difficult to control in batch. acs.org
Telescoped Synthesis: Flow chemistry allows for the direct coupling of multiple reaction steps without the need for intermediate isolation and purification. researchgate.net For example, the synthesis of 4-chlorobutan-2-one from 4-hydroxy-2-butanone (B42824) could be directly coupled with the subsequent reductive amination step in a continuous flow setup. google.com
The table below illustrates how flow chemistry can be advantageous for key reaction steps in the synthesis of amines.
| Reaction Step | Batch Chemistry Challenges | Flow Chemistry Advantages |
| Acylation with Thionyl Chloride | Large excess of reagent, acid waste, thermal control. researchgate.net | Precise stoichiometry, improved heat transfer, safer handling. acs.org |
| Grignard Reactions | Exothermic, difficult to control on a large scale. | Superior temperature control, enhanced safety. acs.org |
| Reductive Amination | Equilibrium limitations, potential for side reactions. | Ability to remove byproducts, precise control of conditions. nih.gov |
Advanced Theoretical Insights for Enhanced Synthetic Control and Rational Design
Computational chemistry and theoretical studies are becoming indispensable tools for understanding reaction mechanisms and for the rational design of new catalysts and synthetic routes. nih.gov
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcome of a reaction. nih.govnih.gov For the synthesis of this compound, DFT studies could be employed to:
Elucidate the mechanism of catalytic reductive amination of 4-chlorobutan-2-one. nih.govnih.gov
Understand the role of the chlorine substituent on the reactivity and selectivity of the reaction.
Design new chiral catalysts with enhanced performance. nih.gov
Machine Learning and AI: Emerging machine learning and artificial intelligence tools are being applied to predict reaction outcomes and to propose novel synthetic routes. youtube.com In the future, these tools could be used to discover entirely new and more efficient ways to synthesize this and other valuable chiral amines.
The following table highlights the application of computational methods in understanding and designing amination reactions.
| Computational Method | Application in Amine Synthesis | Potential for this compound |
| DFT Calculations | Elucidating reaction mechanisms of reductive amination. nih.gov | Modeling the reductive amination of 4-chlorobutan-2-one to predict optimal catalysts and conditions. nih.govnih.gov |
| Transition State Analysis | Predicting enantioselectivity of asymmetric catalytic reactions. nih.gov | Designing chiral catalysts for the enantioselective synthesis of (R)- or (S)-4-chlorobutan-2-amine. nih.gov |
| Microkinetic Modeling | Optimizing process conditions for industrial synthesis. nih.gov | Developing a robust and scalable manufacturing process. nih.gov |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
